molecular formula C12H9F3N2O2 B1194450 Teriflunomide CAS No. 108605-62-5

Teriflunomide

カタログ番号 B1194450
CAS番号: 108605-62-5
分子量: 270.20727
InChIキー: UTNUDOFZCWSZMS-YFHOEESVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of teriflunomide can be achieved through a one-step process promoted by EDC. The reaction of 5-methylisoxazole-4-carboxylic acid with 4-(trifluoromethyl)aniline produces teriflunomide in over 90% yield . This method is advantageous as it is free of a chlorinating agent and can be scaled up for industrial production .


Molecular Structure Analysis

Teriflunomide’s structural configuration is confirmed as Z around the double bond from the torsion angle C4-C3-C2-O1, -1.0(2)° . The molecule’s unique structure, including the presence of an internal hydrogen bond between the carbonyl oxygen and enolic hydroxyl, influences its interaction strength with other molecules .


Chemical Reactions Analysis

Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHO-DH), which is required for de novo pyrimidine synthesis . This inhibition leads to a reduction in the proliferation of T and B cells .


Physical And Chemical Properties Analysis

Teriflunomide has a molecular formula of C12H9F3N2O2, an average mass of 270.207 Da, and a monoisotopic mass of 270.061615 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 410.8±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .

Safety and Hazards

Teriflunomide is considered hazardous and should be handled with personal protective equipment. It should not be ingested, inhaled, or come into contact with eyes or skin . It has been associated with hepatotoxicity and teratogenicity . In clinical studies, no overall increase in the risk of serious infection was observed in teriflunomide-treated patients .

将来の方向性

Teriflunomide’s mechanism of action suggests potential for further therapeutic applications. For instance, it has been identified as a promising target in the treatment of T-cell acute lymphoblastic leukemia . The availability of clinical-grade DHODH inhibitors currently in human clinical trials suggests a potential for rapidly advancing this work into the clinic .

作用機序

Target of Action

Teriflunomide primarily targets the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) . This enzyme plays a crucial role in the de novo synthesis of pyrimidines , which are essential components of DNA and RNA. The enzyme is particularly active in rapidly proliferating cells such as T lymphocytes and B lymphocytes .

Mode of Action

Teriflunomide acts by selectively and reversibly inhibiting DHODH . This inhibition prevents pyrimidine synthesis, leading to a reduction in the proliferation of activated T and B lymphocytes . This selective inhibition allows teriflunomide to exert its immunomodulatory effects without causing clinical immune suppression .

Biochemical Pathways

The primary biochemical pathway affected by teriflunomide is the de novo pyrimidine synthesis pathway . By inhibiting DHODH, teriflunomide disrupts this pathway, reducing the availability of pyrimidines for DNA and RNA synthesis . This leads to a cytostatic effect on proliferating lymphocyte subsets . Additionally, pyrimidines are involved in numerous other cellular functions including phospholipid synthesis, protein and lipid glycosylation, and DNA strand repair .

Pharmacokinetics

After oral administration, teriflunomide reaches maximum plasma concentrations on average in 1-4 hours . It mainly undergoes hydrolysis to minor metabolites . Other minor metabolic pathways include oxidation, N-acetylation, and sulfate conjugation . It is eliminated unchanged and mainly through bile .

Result of Action

The action of teriflunomide results in several molecular and cellular effects. It decreases the amount of activated CNS lymphocytes, leading to anti-inflammatory and antiproliferative effects . It also upregulates the expression of the tight junction protein claudin-1 in endothelial cells, promoting the integrity of the blood-brain barrier through the Wnt signaling pathway . Furthermore, it has been found to restore the injured blood-brain barrier in the EAE model and improve blood-brain barrier permeability in MS patients .

Action Environment

The action, efficacy, and stability of teriflunomide can be influenced by various environmental factors. For instance, the drug’s effectiveness can be affected by the patient’s immune status and the presence of other medications . Additionally, factors such as diet, lifestyle, and genetic variations can potentially influence the drug’s pharmacokinetics and pharmacodynamics . .

特性

IUPAC Name

(Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNUDOFZCWSZMS-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893457
Record name Teriflunomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in DMSO (practically insoluble in water).
Record name Teriflunomide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08880
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The exact mechanism by which teriflunomide acts in MS is not known. What is known is that teriflunomide prevents pyrimidine synthesis by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase, and this may be involved in its immunomodulatory effect in MS.
Record name Teriflunomide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08880
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

163451-81-8, 108605-62-5
Record name Teriflunomide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163451-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenamide, 2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108605625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teriflunomide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163451818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teriflunomide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08880
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Teriflunomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERIFLUNOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C058IKG3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the primary mechanism of action of Teriflunomide?

A1: Teriflunomide exerts its therapeutic effect by selectively and reversibly inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). [, , , , ] This enzyme plays a crucial role in the de novo synthesis of pyrimidine, a key building block for DNA replication. By inhibiting DHODH, Teriflunomide primarily targets rapidly dividing cells, particularly activated T and B lymphocytes, effectively limiting their expansion and reducing their contribution to the inflammatory and autoimmune processes underlying multiple sclerosis. [, , , , , ]

Q2: Does Teriflunomide affect the immune response to infections or vaccinations?

A2: While Teriflunomide inhibits the proliferation of activated lymphocytes, research suggests it does not completely suppress the immune system or prevent the development of protective immunity. Studies in mice have shown that Teriflunomide-treated animals can mount effective primary and memory antibody responses to viral challenges, albeit with a slight delay compared to controls. [] Additionally, clinical data indicate that individuals treated with Teriflunomide generally develop effective immune responses to seasonal influenza vaccination (memory response) and rabies vaccination (neoantigen). []

Q3: Are there differences in Teriflunomide's effects across species?

A3: Yes, studies show that animals, particularly rats, exhibit higher sensitivity to Teriflunomide compared to humans. [] This difference is attributed to the higher binding affinity of Teriflunomide to rat DHODH compared to human DHODH. [] This interspecies difference in enzyme kinetics may explain why Teriflunomide is embryo-toxic and teratogenic in rats and rabbits, while clinical data from the Teriflunomide clinical program and post-marketing data from women with rheumatoid arthritis exposed to Leflunomide (Teriflunomide's parent compound) have not shown a signal for teratogenicity in humans. []

Q4: How does early initiation of Teriflunomide treatment compare to delayed treatment in terms of disability progression in multiple sclerosis patients?

A4: Analysis of data from the TOWER study (NCT00751881) and its extension indicates that early initiation of treatment with Teriflunomide 14 mg is associated with a significant reduction in the risk of disability progression compared to delayed treatment. [] Patients who switched from placebo to Teriflunomide 14 mg in the extension study (delayed treatment) exhibited a consistently higher percentage of disability progression confirmed for ≥12 weeks compared to those who continued Teriflunomide 14 mg from the core study (early treatment). [] This highlights the potential benefits of early intervention with Teriflunomide in managing multiple sclerosis progression.

Q5: What is the long-term safety and efficacy profile of Teriflunomide in treating multiple sclerosis?

A5: Long-term data from extensions of the TEMSO (NCT00134563) and phase 2 (NCT00228163) trials, with up to 9 and 14 years of follow-up respectively, demonstrate a consistent safety profile for Teriflunomide. [, ] No new or unexpected adverse events were observed with prolonged exposure. [, ] Furthermore, these studies show sustained efficacy with low relapse rates and stable or improved disability scores over the extended treatment periods. [, , ]

Q6: What are the common adverse events associated with Teriflunomide treatment?

A6: The most common adverse events reported in clinical trials with Teriflunomide include:

  • Gastrointestinal: Diarrhea, nausea [, , ]
  • Hepatic: Elevated alanine aminotransferase levels [, , ]
  • Dermatologic: Hair thinning [, , ]
  • Other: Headache, fatigue, paresthesia [, ]

Q7: Have there been any observations of peripheral neuropathy in multiple sclerosis patients receiving Teriflunomide?

A7: While rare, peripheral neuropathy has been reported in some multiple sclerosis patients treated with Teriflunomide. [] A study comparing multiple sclerosis patients receiving Teriflunomide with those receiving other disease-modifying therapies and healthy controls found significant differences in nerve conduction studies, particularly in the superficial peroneal and peroneal motor nerves. [] The study suggests that Teriflunomide may have the potential to cause peripheral neuropathy, emphasizing the importance of monitoring for neuropathic symptoms in patients receiving Teriflunomide. []

Q8: What is the current understanding of Teriflunomide's impact on immune cell populations and function in multiple sclerosis?

A9: The TERI-DYNAMIC study (NCT01863888) provided valuable insights into the immunomodulatory effects of Teriflunomide on lymphocyte subsets in patients with relapsing-remitting multiple sclerosis. [] The study found that Teriflunomide treatment led to a reduction in the absolute numbers and frequencies of lymphocytes and CD19+ B cells, as expected. [] Interestingly, within the CD4+ T-cell population, Teriflunomide treatment resulted in a selective decrease in Th1 cells compared to Th17 cells, while the percentage of inducible regulatory T cells (Tregs) increased. [] These findings suggest that Teriflunomide may modulate the balance of pro-inflammatory and anti-inflammatory T-cell subsets in multiple sclerosis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。